molecular formula C10H9ClF2O2 B7973391 2-Chloro-1-(4-ethoxyphenyl)-2,2-difluoroethanone

2-Chloro-1-(4-ethoxyphenyl)-2,2-difluoroethanone

Cat. No.: B7973391
M. Wt: 234.62 g/mol
InChI Key: OGLBEVBCJYYJCA-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-ethoxyphenyl)-2,2-difluoroethanone is a versatile chemical intermediate designed for advanced research and development applications. Its structure incorporates both a reactive α-chloro ketone and a gem-difluoro motif adjacent to an ether linkage, making it a valuable synthon for constructing complex molecules, particularly in medicinal and agrochemistry. While the precise properties of this specific difluorinated analog are under investigation, compounds in this class are known to serve as key building blocks for bioactive targets. Researchers can leverage this compound to access α,α-difluorinated ketone structures, which are of significant interest in chemical biology and drug discovery. These groups can readily undergo a transition from an sp2-hybridized keto form to an sp3-hybridized hydrate form. This ability to form stable, tetrahedral species is a critical mechanism that enables the inhibition of various enzymes, notably serine and aspartyl proteases . The incorporation of fluorine atoms can also enhance metabolic stability and influence molecular conformation, fine-tuning the properties of resulting candidate molecules . In synthetic chemistry, this reagent is expected to undergo further functionalization, allowing access to a diverse range of other useful fluorinated functional groups. Its reactivity is potentially applicable in the synthesis of heterocyclic compounds prevalent in many biologically active molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

2-chloro-1-(4-ethoxyphenyl)-2,2-difluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O2/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLBEVBCJYYJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-ethoxyphenyl)-2,2-difluoroethanone typically involves the reaction of 4-ethoxybenzaldehyde with chloroform and potassium hydroxide in the presence of a phase transfer catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then treated with difluoromethyltriphenylphosphonium bromide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-ethoxyphenyl)-2,2-difluoroethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium azide (NaN3) or thiourea can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amines, thiols, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Properties
Recent studies have highlighted the efficacy of difluoromethyl ketones, including derivatives of 2-chloro-1-(4-ethoxyphenyl)-2,2-difluoroethanone, as potential antiviral agents. Specifically, a pseudopeptidic α,α-difluoromethyl ketone demonstrated cytoprotective activity against human coronaviruses, suggesting that such compounds may inhibit key viral proteases involved in replication processes . The compound's structure allows it to act as a reversible inhibitor of serine and cysteine proteases, which are crucial for viral life cycles.

Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. It has been associated with therapeutic strategies for conditions like Alzheimer’s disease and multiple system atrophy by modulating pathways related to demyelination and oligodendrocyte cell death . The ability to influence myelination disorders positions it as a candidate for treating neurodegenerative diseases.

Synthetic Methodologies

Fluorination Techniques
The compound's difluoromethyl group is of particular interest in synthetic chemistry due to its unique reactivity. Recent advancements in difluoromethylation techniques have made it possible to synthesize various fluorinated compounds efficiently. For instance, methods involving Cu(II)-catalyzed reactions have been developed to couple gem-difluoroalkenes with phenols, leading to the formation of α,α-difluorinated ketones . This illustrates the compound's role as a valuable building block in fluorinated organic synthesis.

Case Studies and Research Findings

Study/Source Application Findings
Citarella et al. (2021) Antiviral ActivityDemonstrated cytoprotective effects against hCoV-229E; potential for protease inhibition.
Patent WO2019243398A1 NeuroprotectionProposed use in treating Alzheimer’s disease and multiple system atrophy through modulation of oligodendrocytes.
RSC Advances (2021) Synthetic MethodologyExplored difluoromethylation processes leading to diverse α,α-difluorinated compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-ethoxyphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

(a) 1-(4-Ethoxyphenyl)-2,2-difluoroethanone
  • Molecular Formula : C₉H₈F₂O₂.
  • Key Difference : Lacks the chlorine atom at the α-position.
  • Ethoxy groups enhance solubility in polar solvents compared to purely halogenated analogs .
(b) 1-(4-Chlorophenyl)-2,2-difluoroethanone
  • Molecular Formula : C₈H₅ClF₂O.
  • Key Difference : Replaces ethoxy with a chloro group on the phenyl ring.
  • Impact: The electron-withdrawing chloro group decreases electron density on the aromatic ring, altering resonance stabilization and reducing solubility in nonpolar solvents compared to the ethoxy variant .
(c) 2-Chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone
  • Molecular Formula : C₈H₂Cl₂F₄O.
  • Key Difference : Features a 3-chloro-2,4-difluorophenyl group.
  • Impact : Increased halogenation enhances thermal stability and hydrophobicity, making it less reactive in polar media. The steric bulk from multiple halogens may hinder electrophilic aromatic substitution .

Halogenation Patterns on the Ethanone Backbone

(a) 2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone
  • Molecular Formula : C₈H₄ClF₃O.
  • Key Difference : Additional fluorine at the 3-position of the phenyl ring.
  • Impact : Higher electronegativity from trifluorination increases resistance to oxidation and metabolic degradation, relevant for pharmaceutical intermediates .
(b) 2-Chloro-1-(5-chloro-2,3,4-trifluorophenyl)ethanone
  • Molecular Formula : C₈H₃Cl₂F₃O.
  • Key Difference : Polychlorinated and trifluorinated phenyl group.
  • Impact : Enhanced molecular weight (243.01 g/mol) raises melting/boiling points. The electron-deficient aromatic ring may favor SNAr reactions .

Functional Group Modifications

(a) 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone
  • Molecular Formula : C₉H₇ClF₂O₂.
  • Key Difference : Methoxy substituent at the 3-position instead of ethoxy.
  • The ortho-chloro group directs electrophilic substitution to specific ring positions .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends Reactivity Notes
Target Compound C₉H₇ClF₂O₂ 228.6 4-ethoxy, α-Cl, α-F₂ Moderate in polar solvents Balanced EWG/EDG effects
1-(4-Chlorophenyl)-2,2-difluoroethanone C₈H₅ClF₂O 190.6 4-Cl, α-F₂ Low in polar solvents High electrophilicity
2-Chloro-1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone C₈H₂Cl₂F₄O 243.0 3-Cl, 2,4-F, α-Cl, α-F₂ Low solubility Steric hindrance limits reactions
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone C₈H₄ClF₃O 202.6 3-F, α-Cl, α-F₂ High in organic solvents Resistant to hydrolysis

Biological Activity

2-Chloro-1-(4-ethoxyphenyl)-2,2-difluoroethanone is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C10H10ClF2O\text{C}_10\text{H}_{10}\text{ClF}_2\text{O}

This compound features a chloro group, an ethoxy substituent on the phenyl ring, and two fluorine atoms attached to the carbon adjacent to the carbonyl group. The presence of these functional groups is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor of specific enzymes and its cytoprotective effects.

Cytoprotective Activity

Research indicates that compounds with similar structures exhibit cytoprotective properties. For instance, α,α-difluoromethyl ketones have shown efficacy in protecting lung fibroblasts from viral infections by inhibiting coronavirus main proteases (Mpro) . This suggests that this compound may also possess similar protective mechanisms.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Proteases : The compound may act as a reversible inhibitor of serine and cysteine proteases. This inhibition is crucial for disrupting viral replication pathways .
  • Interaction with Cellular Targets : Studies suggest that fluorinated compounds can engage in non-covalent interactions with proteins, enhancing their therapeutic potential .

Case Study 1: Antiviral Activity

A study on related difluoromethyl ketones demonstrated significant antiviral activity against human coronaviruses. The docking studies revealed that these compounds could inhibit Mpro effectively, suggesting a similar potential for this compound .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of fluorinated ketones. The results indicated that these compounds could inhibit β-glucuronidase with varying degrees of potency. While specific data for this compound was not available, the trends observed in similar compounds suggest a promising avenue for further exploration .

Data Table: Biological Activity Comparison

Compound NameCytoprotective ActivityEnzyme Inhibition (IC50)Notes
This compoundPotentialNot yet determinedSimilar structure to known active compounds
Z-Leu-Homophe-CHF2Yes10 µMEffective against hCoV-229E
Coumarin DerivativesVariable52.39 µM (best)Structure-dependent activity

Q & A

Q. What are the recommended synthetic routes for preparing 2-chloro-1-(4-ethoxyphenyl)-2,2-difluoroethanone?

A Friedel-Crafts acylation or halogenation of a pre-functionalized acetophenone derivative is a common approach. For example, ethoxylation of 4-hydroxyphenyl precursors (e.g., 2-chloro-1-(4-hydroxyphenyl)ethanone) using ethylating agents like diethyl sulfate under basic conditions can introduce the ethoxy group . Subsequent fluorination via halogen exchange (e.g., using SF₄ or DAST) at the α-position may yield the difluoro motif. Purity optimization requires recrystallization from ethanol or column chromatography with silica gel (hexane/ethyl acetate gradients).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and C-F/C-Cl vibrations (1000–1200 cm⁻¹). Discrepancies in peak positions may indicate electronic effects from substituents .
  • NMR : ¹³C NMR resolves the carbonyl carbon (δ ~190–200 ppm) and quaternary aromatic carbons. ¹⁹F NMR detects two equivalent fluorine atoms (singlet near δ -100 ppm for CF₂).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (calculated for C₁₀H₉ClF₂O₂: 250.0274). Fragmentation patterns (e.g., loss of Cl or ethoxy groups) validate the structure .

Q. How is this compound utilized in synthesizing heterocyclic compounds?

The α-chloro-difluoro ketone group acts as an electrophilic site for nucleophilic substitution or cyclocondensation. For instance, reacting with thiourea derivatives forms fluorinated thiazoles, while treatment with hydrazines yields pyrazole scaffolds. These reactions typically proceed in DMF or THF at 60–80°C, monitored by TLC for intermediate isolation .

Advanced Research Questions

Q. What crystallographic challenges arise in determining its solid-state structure, and how can they be addressed?

The compound’s flexibility (due to the ethoxy group) and halogen/halogen interactions may complicate crystal packing. Use SHELXL for refinement, applying restraints to thermal parameters of disordered ethoxy moieties . Mercury CSD aids in visualizing π-stacking or C-F···π interactions, which are critical for understanding supramolecular assembly . High-resolution data (≤ 0.8 Å) from synchrotron sources improve model accuracy.

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in bond lengths (e.g., C=O in XRD vs. IR) may arise from solid-state vs. solution-phase effects. Cross-validate using:

  • DFT calculations (e.g., Gaussian09) to compare theoretical and experimental vibrational frequencies .
  • Variable-temperature NMR to assess conformational flexibility influencing spectral broadening .

Q. What computational strategies predict reactivity in fluorinated ketone systems?

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (using Gaussian or ORCA) to identify nucleophilic/electrophilic sites. The α-C position is typically LUMO-rich, favoring nucleophilic attacks.
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model reaction pathways .

Q. How do substituents (e.g., ethoxy vs. chloro) influence biological activity in related compounds?

Structure-activity relationship (SAR) studies on analogs (e.g., 2-chloro-1-(2,4-difluorophenyl)-2,2-difluoroethanone) reveal that electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity, improving enzyme inhibition (e.g., HDACs). Ethoxy groups increase lipophilicity, impacting membrane permeability . Test via in vitro assays (e.g., IC₅₀ measurements) against target proteins.

Methodological Tables

Table 1. Key Crystallographic Parameters for Halogenated EthANONES

CompoundSpace GroupR-factorNotable InteractionsReference Method
2,2-Dichloro-1-(4-methylphenyl)ethanoneP2₁/c0.054C-Cl···π (3.45 Å)SHELXL
1-(4-Ethoxyphenyl) analog----Predicted C-F···O interactionsMercury

Table 2. Comparative Reactivity of α-Halo Ketones

SubstituentReaction with NH₂NH₂Yield (%)Product Stability
α-Cl,α-F₂ (target)Pyrazole78High (RT)
α-Br,α-F₂Pyrazole65Moderate (0–4°C)

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